2,3-Dichlorothieno[3,4-b]pyrazine 2,3-Dichlorothieno[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837101
InChI: InChI=1S/C6H2Cl2N2S/c7-5-6(8)10-4-2-11-1-3(4)9-5/h1-2H
SMILES:
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol

2,3-Dichlorothieno[3,4-b]pyrazine

CAS No.:

Cat. No.: VC13837101

Molecular Formula: C6H2Cl2N2S

Molecular Weight: 205.06 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichlorothieno[3,4-b]pyrazine -

Specification

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
IUPAC Name 2,3-dichlorothieno[3,4-b]pyrazine
Standard InChI InChI=1S/C6H2Cl2N2S/c7-5-6(8)10-4-2-11-1-3(4)9-5/h1-2H
Standard InChI Key LQYJLYQZYQGBPR-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CS1)N=C(C(=N2)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2,3-dichlorothieno[3,4-b]pyrazine consists of a bicyclic system combining a sulfur-containing thiophene ring and a nitrogen-rich pyrazine ring. Chlorine atoms at positions 2 and 3 enhance electrophilicity, making the compound reactive toward nucleophilic substitution. Key structural parameters include:

PropertyValue
Molecular FormulaC₆H₂Cl₂N₂S
Molecular Weight205.06 g/mol
IUPAC Name2,3-dichlorothieno[3,4-b]pyrazine
Canonical SMILESC1=C2C(=CS1)N=C(C(=N2)Cl)Cl
InChI KeyLQYJLYQZYQGBPR-UHFFFAOYSA-N

The planar structure and electron-deficient nature of the pyrazine ring contribute to its utility in cross-coupling reactions and supramolecular interactions .

Spectral Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The chlorine atoms induce distinct deshielding effects in ¹³C-NMR, with peaks observed at δ 125–135 ppm for aromatic carbons. High-resolution MS typically shows a molecular ion peak at m/z 204.95 [M+H]⁺, consistent with its molecular weight.

Synthesis and Functionalization

Core Synthetic Pathways

The synthesis of 2,3-dichlorothieno[3,4-b]pyrazine often begins with halogenation reactions on thieno[3,4-b]pyrazine precursors. A common route involves:

  • Cyclization: Reaction of 5-bromo-6-chloropyrazin-2-amine with sodium sulfide to form thieno[3,4-b]pyrazine .

  • Chlorination: Treatment with N-chlorosuccinimide (NCS) to introduce chlorine atoms at positions 2 and 3 .

Alternative methods utilize palladium-catalyzed cross-coupling to attach functional groups, such as alkoxy or aryl substituents, enhancing solubility and reactivity .

Derivative Synthesis

Reactive intermediates enable diverse functionalization:

Reaction TypeReagents/ConditionsProducts
AlkoxylationNaOMe/MeOH or NaOEt/EtOH2-Methoxy- or 2-ethoxy derivatives
Sonogashira CouplingPdCl₂(dppf)₂, CuI, trimethylsilyl acetylene2-(Phenylethynyl) derivatives
Suzuki-Miyaura CouplingAryl boronic acids, Pd catalysts2,3-Diarylthienopyrazines

These derivatives exhibit tunable optical and electronic properties, with absorption maxima ranging from 350–600 nm depending on substituents .

Biomedical Applications

Anticancer Activity

2,3-Dichlorothieno[3,4-b]pyrazine derivatives inhibit TGase 2, an enzyme overexpressed in tumors that promotes metastasis and drug resistance. Key findings include:

DerivativeGI₅₀ (μM)Target
2-(Phenylethynyl) analog0.45TGase 2
6-Hydrogenated analog0.78Colon cancer cells

Mechanistic studies reveal that chlorine atoms enhance binding affinity to TGase 2’s active site, while alkoxy groups improve pharmacokinetic profiles .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like acetonitrile and dimethylformamide. Stability studies indicate decomposition above 200°C, with chlorine loss observed under strong acidic conditions.

Electrochemical Behavior

Cyclic voltammetry reveals two reversible reduction peaks at −1.2 V and −1.5 V (vs. Ag/AgCl), attributed to electron-deficient pyrazine moieties. These properties make it suitable for n-type semiconductors in organic electronics .

Future Directions

Ongoing research aims to:

  • Develop prodrugs with enhanced tumor targeting via folate conjugation.

  • Explore photocatalytic applications using its broad absorption spectrum.

  • Optimize synthetic routes to achieve gram-scale production with >90% yield.

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